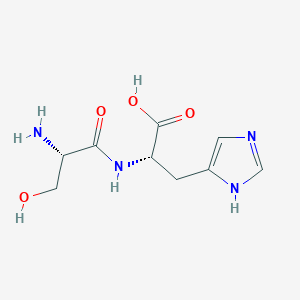

H-Ser-His-OH

説明

both amino acids function together as key catalytic amino acids in the active sites of diverse enzymes as the serine- and thiol-proteases, lipases, and esterases

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMPDHTZJJCGEI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426797 | |

| Record name | serylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67726-09-4 | |

| Record name | serylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-Ser-His-OH: A Comprehensive Technical Guide to its Fundamental Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-His-OH, also known as seryl-histidine, is a molecule of significant interest due to its remarkable catalytic activities and its fundamental role in the active sites of numerous enzymes. Composed of L-serine and L-histidine, this simple dipeptide exhibits the capacity to cleave DNA, proteins, and esters, as well as to catalyze the formation of peptide bonds.[1] This technical guide provides an in-depth overview of the core fundamental properties and characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis, purification, and activity assays, and a discussion of its potential, though currently underexplored, role in intracellular signaling.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in biological and experimental systems.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₄O₄ | [2] |

| Molecular Weight | 242.23 g/mol | [2] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

| Synonyms | Seryl-histidine, Ser-His, SH | [2] |

| CAS Number | 67726-09-4 |

Table 2: Acid-Base Properties of this compound (Estimated)

| Ionizable Group | Estimated pKa |

| α-Carboxyl (His) | ~1.82 |

| Imidazole (B134444) (His) | ~6.00 |

| α-Amino (Ser) | ~9.15 |

| Isoelectric Point (pI) | ~7.59 |

Note: The pKa values are estimated based on the pKa values of the individual amino acids, serine and histidine. The isoelectric point (pI) is calculated as the average of the pKa values of the imidazole side chain of histidine and the α-amino group of serine.

Table 3: Solubility of this compound

| Solvent | Solubility | Source |

| Water | ≥ 100 mg/mL (412.83 mM) | [3] |

| DMSO | 20.83 mg/mL (85.99 mM) (requires sonication) | [3] |

Biological Activities and Significance

This compound is recognized for its catalytic promiscuity, a feature attributed to the synergistic action of the serine hydroxyl group and the histidine imidazole side chain, which mimics the catalytic dyad found in serine proteases.[1]

-

Nuclease Activity: The dipeptide is capable of cleaving DNA, generating both 3'-hydroxyl and 3'-phosphate fragments, which is consistent with phosphodiester bond hydrolysis.[1]

-

Protease and Esterase Activity: this compound demonstrates the ability to hydrolyze peptide bonds in proteins and cleave ester linkages, such as that in p-nitrophenyl acetate (B1210297) (p-NPA).[1]

-

Peptide Ligase Activity: In a reverse of its hydrolytic activity, this compound can catalyze the formation of peptide bonds, suggesting a potential role in prebiotic peptide synthesis.

-

Prebiotic Chemistry: The catalytic nature of this simple dipeptide has led to its consideration as a potential player in the origin of life, acting as a primitive enzyme before the evolution of more complex protein catalysts.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of this compound.

Synthesis and Purification

The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).

3.1.1. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Selection and Preparation:

-

Start with a pre-loaded Fmoc-His(Trt)-Wang resin. The trityl (Trt) group protects the imidazole side chain of histidine.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes to remove the Fmoc group from the histidine residue.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

-

-

Coupling of Fmoc-Ser(tBu)-OH:

-

Dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. The tert-butyl (tBu) group protects the hydroxyl group of serine.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF, DCM, and DMF.

-

-

Final Deprotection and Cleavage:

-

Remove the N-terminal Fmoc group from serine using 20% piperidine in DMF as described above.

-

Wash the resin extensively with DMF and DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and tBu).

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude this compound peptide under vacuum.

-

3.1.2. Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for purification. The exact gradient should be optimized based on the retention time of the dipeptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the fractions by mass spectrometry to confirm the identity of this compound.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Activity Assays

3.2.1. DNA Cleavage Assay

This assay is designed to visualize the nuclease activity of this compound on a plasmid DNA substrate.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Agarose (B213101) gel (1%)

-

Ethidium bromide or other DNA stain

-

Loading dye

-

-

Procedure:

-

Set up reaction mixtures containing 500 ng of plasmid DNA and varying concentrations of this compound (e.g., 10 µM to 1 mM) in the reaction buffer.

-

Include a negative control with no this compound.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding loading dye containing a chelating agent like EDTA.

-

Analyze the samples by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates cleavage activity.

-

3.2.2. Esterase Activity Assay (p-Nitrophenyl Acetate Hydrolysis)

This colorimetric assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow product p-nitrophenol.

-

Materials:

-

p-Nitrophenyl acetate (p-NPA) solution in a suitable solvent (e.g., acetonitrile)

-

This compound

-

Reaction Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of p-NPA.

-

In a cuvette, add the reaction buffer and this compound to the desired final concentration.

-

Initiate the reaction by adding a small volume of the p-NPA stock solution.

-

Immediately monitor the increase in absorbance at 405 nm over time.

-

The rate of reaction can be calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of p-nitrophenol.

-

Include a control reaction without this compound to measure the rate of spontaneous hydrolysis.

-

3.2.3. Peptide Ligation Assay

This assay demonstrates the ability of this compound to catalyze the formation of a new peptide bond.

-

Materials:

-

Amino acid or peptide ester (e.g., Gly-Phe-OMe)

-

Amino acid amide (e.g., Leu-NH₂)

-

This compound

-

Reaction Buffer (e.g., 100 mM borate (B1201080) buffer, pH 8.0)

-

HPLC system for analysis

-

-

Procedure:

-

Dissolve the amino acid ester and amino acid amide in the reaction buffer.

-

Add this compound to the reaction mixture.

-

Incubate the reaction at room temperature, taking aliquots at various time points (e.g., 0, 1, 4, 24 hours).

-

Quench the reaction in the aliquots by adding an acid (e.g., TFA).

-

Analyze the formation of the new, longer peptide product by reverse-phase HPLC.

-

Quantify the product peak to determine the reaction yield over time.

-

Potential Role in Intracellular Signaling

While the catalytic activities of this compound are well-documented, its direct role as an intracellular signaling molecule is less understood and represents a significant area for future research. Dipeptides are increasingly being recognized as signaling molecules in various biological contexts. The cellular uptake of histidine-containing dipeptides has been observed, suggesting that this compound could potentially exert intracellular effects.

A hypothetical mechanism for how an intracellular dipeptide like this compound could influence a signaling pathway, such as the MAPK cascade, is through the allosteric modulation of a key kinase or phosphatase. Its catalytic activity could also locally alter the concentration of other small molecules that in turn affect signaling. However, there is currently no direct experimental evidence to support a specific signaling role for this compound.

Visualizations

Experimental Workflows

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Caption: Workflow for the DNA cleavage assay.

Catalytic Mechanism and Potential Signaling

Caption: Simplified catalytic mechanisms of this compound.

Caption: Hypothetical role of this compound in intracellular signaling.

Conclusion

This compound is a dipeptide with a remarkable array of catalytic capabilities that underscore its importance in both biochemical and prebiotic contexts. Its fundamental properties are well-characterized, and robust methods for its synthesis, purification, and functional analysis are readily adaptable from standard peptide chemistry protocols. While its role as a mimic of serine protease active sites is a central theme of its study, the potential for this compound to act as an intracellular signaling molecule remains an intriguing and largely unexplored frontier. Further research into its cellular uptake and downstream effects is warranted to fully elucidate the biological significance of this versatile dipeptide. This guide provides a solid foundation for researchers and drug development professionals to further investigate the multifaceted nature of this compound.

References

Seryl-Histidine: A Technical Guide to its Discovery, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide seryl-histidine (Ser-His), from its serendipitous discovery to its current applications as a catalyst in peptide synthesis and a tool for biomolecule cleavage. We delve into the historical context of its discovery, provide detailed experimental protocols for its synthesis and catalytic use, and present quantitative data on its efficiency. This document also explores the proposed mechanisms of action and illustrates key experimental workflows using Graphviz visualizations.

Discovery and Historical Context

The discovery of the catalytic properties of seryl-histidine is a relatively recent development in the broader history of peptide research. While the synthesis of the first dipeptide, glycylglycine, by Emil Fischer in 1901 marked the beginning of peptide chemistry, the unique enzymatic capabilities of seryl-histidine were uncovered much later.[1][2]

The key breakthrough came from the research group of Yufen Zhao, who were investigating the role of N-phosphoamino acids in peptide formation.[3][4] In their studies, they serendipitously observed that an aged solution of N-phosphorus serine in a saturated histidine buffer exhibited DNA cleavage activity, which was absent in a freshly prepared solution. This led to the identification of the seryl-histidine dipeptide, formed in the solution, as the active agent responsible for this cleavage.[5]

This discovery positioned seryl-histidine as a simple yet powerful catalytic molecule, considered by some to be the smallest functional peptide with enzyme-like activity and a potential evolutionary prototype for modern hydrolytic enzymes such as serine proteases. Its ability to catalyze reactions under prebiotic conditions has also made it a significant subject of research in the study of the origin of life.

Synthesis of Seryl-Histidine

The synthesis of seryl-histidine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is a widely used and effective method.

Experimental Protocol: Solid-Phase Synthesis of L-Seryl-L-Histidine

This protocol outlines the manual synthesis of L-Seryl-L-Histidine on a Rink Amide resin, yielding a C-terminally amidated dipeptide.

Materials:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-His(Trt)-OH

-

Fmoc-Ser(tBu)-OH

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Methanol

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection (Histidine):

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Serine:

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated serine solution to the resin.

-

Shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (beads should be colorless). If the test is positive (blue beads), recouple for another hour.

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection (Serine): Repeat step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and shake for 2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the peptide under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile).

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final seryl-histidine product.

-

Catalytic Activities of Seryl-Histidine

Seryl-histidine exhibits remarkable catalytic activity in two primary types of reactions: hydrolysis of esters, peptides, and nucleic acids, and the formation of peptide bonds.

Hydrolytic Activity

Seryl-histidine can cleave peptide bonds in proteins and phosphodiester bonds in DNA. The proposed mechanism involves the hydroxyl group of serine acting as a nucleophile, facilitated by the imidazole (B134444) ring of histidine acting as a general base.

This protocol describes a general method to assess the cleavage of a protein by seryl-histidine.

Materials:

-

Target protein (e.g., Bovine Serum Albumin, BSA)

-

Seryl-histidine

-

Tris-HCl buffer (pH 7.5)

-

SDS-PAGE gels and running buffer

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the target protein (e.g., 1 mg/mL in Tris-HCl buffer).

-

Prepare a stock solution of seryl-histidine (e.g., 10 mM in Tris-HCl buffer).

-

In a microcentrifuge tube, mix the target protein and seryl-histidine to final concentrations of 0.5 mg/mL and 1 mM, respectively.

-

Prepare a control reaction without seryl-histidine.

-

-

Incubation: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis by SDS-PAGE:

-

Mix the collected aliquots with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

-

Analyze the disappearance of the intact protein band and the appearance of smaller cleavage fragments over time.

-

A study by Zeng et al. (2005) investigated the interaction of seryl-histidine with BSA and lysozyme, observing a significant decrease in the β-sheet content of these proteins, suggesting a disruptive interaction leading to cleavage. Another study analyzed the cleavage efficiency of seryl-histidine against four different proteins, demonstrating its broad substrate-cleaving ability.

| Protein Substrate | Seryl-Histidine Concentration | Incubation Time | Result |

| Bovine Serum Albumin | 1 mM | 24 hours | Significant degradation observed on SDS-PAGE |

| Lysozyme | 1 mM | 24 hours | Observable cleavage fragments on SDS-PAGE |

Table 1: Summary of Seryl-Histidine Protein Cleavage Activity.

Peptide Bond Formation

Seryl-histidine can also catalyze the formation of peptide bonds, making it a molecule of great interest in prebiotic chemistry. It can facilitate the condensation of amino acid esters to form dipeptides and even longer peptides.

This protocol outlines the synthesis of a dipeptide using seryl-histidine as a catalyst.

Materials:

-

N-protected amino acid ester (e.g., N-acetyl-L-phenylalanine ethyl ester)

-

C-protected amino acid (e.g., L-leucine amide)

-

Seryl-histidine

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

RP-HPLC for analysis and purification

Procedure:

-

Reaction Setup:

-

Dissolve the N-protected amino acid ester and the C-protected amino acid in the buffer solution to a final concentration of 10 mM each.

-

Add seryl-histidine to a final concentration of 1 mM.

-

Prepare a control reaction without seryl-histidine.

-

-

Incubation: Incubate the reaction mixtures at room temperature with gentle shaking.

-

Monitoring and Analysis:

-

Monitor the progress of the reaction by taking aliquots at different time points (e.g., 24, 48, 72 hours) and analyzing them by RP-HPLC.

-

Identify the product peak by comparing it with a standard and quantify the yield based on the peak area.

-

The efficiency of seryl-histidine catalyzed peptide synthesis varies depending on the substrates and reaction conditions.

| N-terminal Reactant | C-terminal Reactant | Catalyst | Yield | Reference |

| N-acetyl-L-phenylalanine ethyl ester | L-leucine amide | Seryl-Histidine | Up to 60% | |

| Various amino acid esters | Various amino amides | Seryl-Histidine | 0.5% - 60% |

Table 2: Yields of Dipeptide Synthesis Catalyzed by Seryl-Histidine.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis of Seryl-Histidine

Caption: Workflow for the solid-phase synthesis of seryl-histidine.

Proposed Catalytic Mechanism of Seryl-Histidine in Peptide Bond Hydrolysis

Caption: Proposed mechanism for peptide bond hydrolysis by seryl-histidine.

Signaling Pathways

Currently, there is no scientific evidence to suggest a direct role for the dipeptide seryl-histidine in cellular signaling pathways in mammalian cells. Research has primarily focused on its catalytic activities and its potential significance in prebiotic chemical evolution. While histidine phosphorylation is a known post-translational modification, studies have indicated that in mammalian cells, this modification serves a metabolic rather than a signaling function. Therefore, a signaling pathway diagram involving seryl-histidine cannot be provided based on the current body of scientific literature.

Conclusion

Seryl-histidine stands out as a remarkably simple dipeptide with significant catalytic capabilities. Its discovery has opened new avenues for research in prebiotic chemistry and has provided a minimalistic model for understanding enzyme function. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the synthesis and application of this intriguing molecule. Further investigation into its potential biological roles and the optimization of its catalytic efficiency will undoubtedly continue to be a fruitful area of scientific inquiry.

References

- 1. Phosphoryl group participation leads to peptide formation from N-phosphorylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Seryl-Histidine Dipeptide: From N-phosphoryl Amino Acids to Functional Dipeptides | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of nucleoside N-phosphoamino acids and peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Ser-His Dipeptide: A Minimalistic Catalyst with Prebiotic Implications and Unexplored Cellular Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ser-His (Seryl-Histidine) dipeptide represents the shortest known peptide sequence exhibiting catalytic activity, mimicking the function of complex serine proteases. This technical guide provides a comprehensive overview of the current understanding of the biological functions of the Ser-His dipeptide in cellular systems. Its primary and most well-documented role is its catalytic activity in both the hydrolysis of esters and the formation of peptide bonds, positioning it as a subject of significant interest in the fields of prebiotic chemistry and enzyme evolution. While the catalytic dyad of serine and histidine is fundamental to the function of numerous enzymes, the specific roles of the free Ser-His dipeptide in contemporary cellular signaling, antioxidant defense, or inflammatory processes remain largely uncharted territory. This guide summarizes the available quantitative data on its catalytic efficiency, details relevant experimental protocols, and visualizes its proposed mechanisms of action.

Catalytic Function of Ser-His Dipeptide

The most significant and extensively studied biological function of the Ser-His dipeptide is its catalytic activity. It serves as a minimalistic model for serine proteases, which are a major class of enzymes that cleave peptide bonds in proteins.

Hydrolytic Activity

The Ser-His dipeptide has been shown to possess hydrolytic activity against various substrates, including esters, proteins, and DNA.[1][2] The catalytic mechanism is believed to involve the imidazole (B134444) side chain of histidine acting as a general base to activate the hydroxyl group of serine, which then acts as a nucleophile to attack the carbonyl carbon of the substrate. This is analogous to the catalytic triad (B1167595) (Ser-His-Asp) found in mature serine proteases.[3]

Peptide Bond Formation

In addition to hydrolysis, the Ser-His dipeptide can also catalyze the formation of peptide bonds, demonstrating the principle of microscopic reversibility.[4][5] This catalytic activity is of particular interest in the context of prebiotic chemistry, as it suggests a potential mechanism for the non-enzymatic formation of peptides on early Earth.[6] The yields of peptide bond formation are influenced by various factors, including pH, temperature, and the concentration of the dipeptide catalyst.

Quantitative Data on Catalytic Activity

The catalytic efficiency of the Ser-His dipeptide in peptide bond formation has been quantified in several studies. The following tables summarize the key findings.

Table 1: Yields of Ac-Phe-Leu-NH₂ formation catalyzed by Ser-His under varying pH conditions. [4]

| pH | Catalyst (4 mM Ser-His) | Reaction Time | Temperature (°C) | Yield (%) |

| 5 | Ser-His | 3 days | 25 | < 5 |

| 6 | Ser-His | 3 days | 25 | ~10 |

| 7 | Ser-His | 3 days | 25 | ~20 |

| 8 | Ser-His | 3 days | 25 | ~30 |

| 9 | Ser-His | 3 days | 25 | ~35 |

| 10 | Ser-His | 3 days | 25 | ~35 |

| 11 | Ser-His | 3 days | 25 | ~35 |

Table 2: Yields of Ac-Phe-Leu-NH₂ formation catalyzed by Ser-His at varying catalyst concentrations. [4]

| Ser-His Concentration (mM) | Reaction Time | Temperature (°C) | pH | Yield (%) |

| 0 | 1 day | 25 | 10 | < 5 |

| 2 | 1 day | 25 | 10 | ~15 |

| 4 | 1 day | 25 | 10 | ~25 |

| 8 | 1 day | 25 | 10 | ~40 |

| 16 | 1 day | 25 | 10 | ~60 |

Table 3: Yields of various dipeptides and PNA monomers catalyzed by Ser-His. [4][5]

| Substrate 1 | Substrate 2 | Catalyst | Yield (%) |

| Ac-Phe-OEt | H-Leu-NH₂ | 16 mM Ser-His | ~60% (after 30 days) |

| Boc-Phe-OEt | H-Ala-NH₂ | 4 mM Ser-His | 31.5 |

| Z-Ala-OEt | H-Phe-NH₂ | 4 mM Ser-His | 15.2 |

| PNA monomer (T) | PNA monomer (T) | 1.5 mM Ser-His | Dimer: 12, Trimer: 8, Tetramer: 25 |

Signaling Pathways and Cellular Functions: An Area for Future Research

Despite the well-established catalytic activity of the Ser-His dipeptide, its role in specific cellular signaling pathways in modern organisms is not well-defined in the current scientific literature. Searches for direct interactions with receptors, modulation of second messenger systems, or regulation of gene expression have not yielded significant results.

Similarly, while histidine-containing dipeptides, such as carnosine, are known for their antioxidant and anti-inflammatory properties, there is a lack of specific quantitative data on the antioxidant and anti-inflammatory capacity of the Ser-His dipeptide itself.[7][8] Studies on other histidine-containing dipeptides suggest potential roles in enhancing cell viability and improving metabolic profiles in cell cultures, but direct evidence for Ser-His in these contexts is limited.[9][10]

The cellular uptake mechanism for the Ser-His dipeptide has not been specifically elucidated. General studies on dipeptide and polyhistidine peptide uptake suggest that various mechanisms, including specific transporters and endocytosis, could be involved.[11]

Experimental Protocols

Synthesis of Ser-His Dipeptide

The Ser-His dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[12][13][14]

Materials:

-

Fmoc-His(Trt)-Wang resin

-

Fmoc-Ser(tBu)-OH

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents (DMF, DCM)

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell Fmoc-His(Trt)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the histidine residue using 20% piperidine in DMF.

-

Serine Coupling: Activate Fmoc-Ser(tBu)-OH with a coupling reagent and base, and couple it to the deprotected histidine on the resin.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added serine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the Ser-His dipeptide by mass spectrometry and NMR.

Assay for Ser-His Catalyzed Peptide Bond Formation

This protocol is adapted from the method described for the synthesis of Ac-Phe-Leu-NH₂.[4]

Materials:

-

N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

-

L-leucinamide (H-Leu-NH₂)

-

Ser-His dipeptide

-

Sodium borate (B1201080) buffer (100 mM, pH 10)

-

Dimethylformamide (DMF)

-

1N HCl

-

HPLC for analysis

Procedure:

-

Prepare a 50 mM solution of Ac-Phe-OEt in DMF.

-

Prepare a 50 mM solution of H-Leu-NH₂ in 100 mM sodium borate buffer (pH 10).

-

In a reaction vessel, mix the Ac-Phe-OEt solution and the H-Leu-NH₂ solution to achieve a final DMF concentration of 6% (v/v).

-

Add Ser-His dipeptide to the desired final concentration (e.g., 16 mM).

-

Incubate the reaction mixture at 25°C for the desired time (e.g., 24 hours).

-

Stop the reaction by adding 10% (v/v) of 1N HCl.

-

Centrifuge the reaction mixture to pellet the precipitated product.

-

Dissolve the pellet in a known volume of DMF.

-

Analyze the dissolved pellet and the supernatant by reverse-phase HPLC to quantify the product (Ac-Phe-Leu-NH₂), unreacted substrate (Ac-Phe-OEt), and hydrolysis product (Ac-Phe-OH).

Visualizations

Signaling Pathways and Logical Relationships

As there is currently no established signaling pathway for the Ser-His dipeptide, a diagrammatic representation is not feasible. The primary described function is its catalytic activity.

Experimental Workflows and Catalytic Mechanisms

Caption: Proposed catalytic mechanism of Ser-His in peptide bond formation.

Caption: Experimental workflow for assessing Ser-His catalytic activity.

Conclusion and Future Directions

The Ser-His dipeptide is a fascinating molecule that provides a minimal model for understanding the fundamental principles of enzymatic catalysis. Its ability to promote both hydrolysis and peptide bond formation underscores its potential significance in prebiotic chemical evolution. For drug development professionals, its stability and catalytic nature might offer a scaffold for the design of novel synthetic enzymes or therapeutic peptides.

However, a significant gap exists in our understanding of the role of free Ser-His dipeptide in complex cellular systems. Future research should focus on several key areas:

-

Cellular Signaling: Investigating potential interactions of Ser-His with cell surface receptors or intracellular signaling molecules to determine if it plays a direct role in signal transduction.

-

Antioxidant and Anti-inflammatory Activity: Quantifying the specific antioxidant and anti-inflammatory properties of Ser-His to ascertain if it contributes to cellular defense mechanisms.

-

Cellular Uptake and Metabolism: Elucidating the mechanisms by which cells import and metabolize the Ser-His dipeptide to understand its bioavailability and fate in a biological context.

-

Therapeutic Potential: Exploring potential therapeutic applications, for instance, in the context of diseases where protease activity is dysregulated or where the delivery of a stable, simple catalyst could be beneficial.

A deeper understanding of these aspects will be crucial to fully appreciate the biological significance of the Ser-His dipeptide beyond its role as a model catalyst.

References

- 1. explorationpub.com [explorationpub.com]

- 2. Dipeptide seryl-histidine and related oligopeptides cleave DNA, protein, and a carboxyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The study on the interaction between seryl-histidine dipeptide and proteins by circular dichroism and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protobiology.org [protobiology.org]

- 5. Ser-His catalyses the formation of peptides and PNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological functions of histidine-dipeptides and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular uptake and in vivo distribution of polyhistidine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Peptide Synthesis [en.bio-protocol.org]

An In-depth Technical Guide on the Proposed Mechanism of Action for H-Ser-His-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-His-OH (Seryl-Histidine) has garnered scientific interest due to its remarkable catalytic capabilities, functioning as a minimalist mimic of serine proteases. This document provides a comprehensive overview of the proposed mechanism of action for this compound, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing its catalytic processes. The core of its activity lies in the synergistic interplay between the serine and histidine residues, enabling it to hydrolyze ester and peptide bonds, as well as catalyze the formation of peptide linkages. This guide aims to serve as a technical resource for researchers exploring the potential of this simple yet functional dipeptide in various scientific and therapeutic contexts.

Proposed Mechanism of Action: A Catalytic Dyad

The primary proposed mechanism of action for this compound is its function as a rudimentary catalytic dyad, analogous to the active site of serine proteases. In this model, the imidazole (B134444) side chain of histidine acts as a general base, abstracting a proton from the hydroxyl group of serine. This enhances the nucleophilicity of the serine oxygen, enabling it to attack the electrophilic carbonyl carbon of a substrate, such as an ester or a peptide bond.

This mechanism is supported by the observation that the dipeptide can cleave DNA, proteins, and the ester p-nitrophenyl acetate (B1210297) (p-NPA)[1]. The cleavage of DNA is suggested to occur via phosphodiester hydrolysis, generating both 3'-hydroxyl and 3'-phosphate fragments[1]. Furthermore, the observation that the reverse reaction, peptide bond formation, is also catalyzed by this compound lends support to this protease-like mechanism, following the principle of microscopic reversibility[2][3].

It is crucial to note that the catalytic activity is dependent on the intact dipeptide structure. Neither the individual amino acids (serine and histidine) nor their mixture, nor derivatives like N-acetyl Ser-His or Ser-His amide, exhibit the same catalytic effect, highlighting the importance of the specific arrangement of the functional groups in the dipeptide[3].

Hydrolytic Activity

Caption: Experimental workflow for this compound catalyzed peptide bond formation.

Cellular Signaling Pathways

Current research has not identified any specific intracellular signaling pathways that are directly modulated by this compound. The dipeptide's mechanism of action is understood to be one of direct catalysis on extracellular or in vitro substrates, rather than interacting with cellular receptors or intracellular signaling cascades. Its potential biological effects are therefore more likely to be a result of its enzymatic activity on extracellular proteins or other biomolecules.

Conclusion

This compound serves as a fascinating model for understanding the fundamental principles of enzymatic catalysis. Its ability to perform hydrolysis and synthesis underscores the potential of simple peptides to exhibit complex chemical activities. While there are some inconsistencies in the reported quantitative data for its hydrolytic activity, its efficacy in peptide bond formation is more clearly demonstrated. The provided experimental frameworks offer a starting point for further investigation into the catalytic prowess of this dipeptide. Future research should focus on elucidating the precise kinetic parameters of its various catalytic activities and exploring its potential applications in biocatalysis and synthetic chemistry. The absence of known interactions with cellular signaling pathways suggests its utility may be primarily in applications that leverage its direct enzymatic functions.

References

The Catalytic Core: Early Investigations into the Seryl-Histidine Dipeptide's Esterase and Peptidyl Transferase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide seryl-histidine (Ser-His) has long been a subject of interest in the fields of prebiotic chemistry and enzyme mimics, owing to its remarkable catalytic activity. Comprising the two amino acids serine and histidine, which form the core of the catalytic triad (B1167595) in many serine proteases, Ser-His represents the minimal structural motif capable of catalyzing fundamental biochemical reactions, including ester hydrolysis and peptide bond formation.[1][2][3][4] Early studies into its catalytic prowess laid the groundwork for understanding the fundamental principles of organocatalysis and provided insights into the potential origins of enzymatic function. This technical guide provides a comprehensive overview of these seminal studies, detailing the experimental protocols, quantitative data, and proposed catalytic mechanisms.

Catalytic Activities of Seryl-Histidine

Early research demonstrated that seryl-histidine exhibits significant catalytic activity in two primary classes of reactions:

-

Ester Hydrolysis: Ser-His is capable of catalyzing the hydrolysis of esters, such as p-nitrophenyl acetate (B1210297) (p-NPA), releasing p-nitrophenolate, a chromogenic product that can be monitored spectrophotometrically.[4] This activity mimics the esterase function of serine proteases.

-

Peptide Bond Formation: In a reaction that is essentially the reverse of proteolysis, Ser-His can catalyze the formation of peptide bonds by coupling an amino acid or peptide ester (the acyl donor) with an amino acid amide or another amino acid (the nucleophile).[1] This peptidyl transferase activity is of particular interest in the context of prebiotic peptide synthesis.

Quantitative Data from Early Studies

The following tables summarize the quantitative data reported in early studies on the catalytic activity of seryl-histidine.

Table 1: Peptide Synthesis Catalyzed by Seryl-Histidine

| Acyl Donor | Nucleophile | Catalyst | Catalyst Conc. (mM) | Reaction Time | Yield (%) | Reference |

| Ac-Phe-OEt | H-Leu-NH₂ | Ser-His | 10 | 24h | ~40 | [1] |

| Ac-Phe-OEt | H-Leu-NH₂ | α-Chymotrypsin | 0.1 | 1 min | >60 | [1] |

| Various Amino Acid/Peptide Esters | Various Amino Acid Derivatives | Ser-His | Not specified | Not specified | 0.5 - 60 | [1] |

Ac-Phe-OEt: N-acetyl-L-phenylalanine ethyl ester; H-Leu-NH₂: L-leucinamide

Table 2: Hydrolysis of p-Nitrophenyl Acetate (p-NPA)

Quantitative kinetic data for the seryl-histidine catalyzed hydrolysis of p-NPA from the initial search results are limited. The provided sources confirm the catalytic activity but do not offer specific rate constants or Michaelis-Menten parameters from dedicated early studies on the dipeptide itself. The focus of many early papers was on demonstrating the activity rather than detailed kinetic characterization.

Experimental Protocols

Detailed methodologies for the key experiments investigating the catalytic activity of seryl-histidine are provided below.

Protocol 1: Seryl-Histidine Catalyzed Peptide Synthesis

This protocol is based on the early studies of seryl-histidine as a catalyst for peptide bond formation.[1]

1. Materials:

- Acyl donor: N-protected amino acid or peptide ester (e.g., N-acetyl-L-phenylalanine ethyl ester, Ac-Phe-OEt).

- Nucleophile: Amino acid amide or C-terminally protected amino acid (e.g., L-leucinamide, H-Leu-NH₂).

- Catalyst: Seryl-histidine (Ser-His).

- Buffer: 100 mM Sodium Borate (B1201080), pH 10.0.

- Solvent: N,N-Dimethylformamide (DMF).

- Stopping Reagent: 1N HCl.

- Analytical Equipment: High-Performance Liquid Chromatography (HPLC).

2. Procedure:

- Prepare a 50 mM solution of the acyl donor in DMF.

- Prepare a 50 mM solution of the nucleophile in 100 mM sodium borate buffer (pH 10.0).

- In a reaction vessel, combine the acyl donor solution and the nucleophile solution in equimolar amounts. The final DMF concentration should be approximately 6% (v/v).

- Add the seryl-histidine catalyst to the reaction mixture to a final concentration of 10 mM.

- Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time (e.g., 24 hours).

- Stop the reaction by adding 10% (v/v) of 1N HCl.

- If a precipitate forms, collect it by centrifugation (e.g., 13,000 rpm for 15 minutes).

- Dissolve the precipitate in a known volume of DMF for HPLC analysis.

- Analyze both the supernatant and the redissolved precipitate by HPLC to determine the yield of the dipeptide product.

Protocol 2: Seryl-Histidine Catalyzed Hydrolysis of p-Nitrophenyl Acetate (p-NPA)

This protocol is a generalized procedure based on common methods for assaying esterase activity using p-NPA, adapted for seryl-histidine as the catalyst.

1. Materials:

- Substrate: p-Nitrophenyl acetate (p-NPA).

- Catalyst: Seryl-histidine (Ser-His).

- Buffer: A suitable buffer system to maintain the desired pH (e.g., phosphate (B84403) or borate buffer).

- Solvent for substrate stock: Acetonitrile (B52724) or DMSO.

- Analytical Equipment: UV-Vis Spectrophotometer.

2. Procedure:

- Prepare a stock solution of p-NPA in acetonitrile or DMSO.

- Prepare a solution of seryl-histidine in the desired buffer at the desired concentration.

- In a cuvette, add the buffer and the seryl-histidine solution.

- To initiate the reaction, add a small volume of the p-NPA stock solution to the cuvette and mix quickly. The final concentration of the organic solvent should be kept low to avoid affecting the reaction kinetics.

- Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 400-405 nm over time. This absorbance change is due to the formation of the p-nitrophenolate ion.

- As a control, perform a parallel experiment without the seryl-histidine catalyst to measure the rate of spontaneous hydrolysis of p-NPA.

- The initial rate of the catalyzed reaction is determined by subtracting the rate of the uncatalyzed reaction from the rate of the catalyzed reaction. The rate can be calculated from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law (the molar extinction coefficient of p-nitrophenolate is pH-dependent).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic mechanism and experimental workflows.

Caption: Proposed mechanism for seryl-histidine catalyzed peptide synthesis.

Caption: Experimental workflow for seryl-histidine catalyzed peptide synthesis.

Caption: Relationship between the Ser-His dyad and the serine protease catalytic triad.

Conclusion

The early studies on the catalytic activity of seryl-histidine were pivotal in establishing the concept of small molecule organocatalysis and provided a plausible model for the prebiotic evolution of enzyme function. The ability of this simple dipeptide to catalyze both ester hydrolysis and peptide bond formation highlights the fundamental roles of the serine hydroxyl and histidine imidazole (B134444) groups in catalysis. While less efficient than their enzymatic counterparts, the catalytic proficiency of seryl-histidine under mild conditions underscores its significance as a subject of ongoing research in fields ranging from origins of life to the design of novel synthetic catalysts. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals seeking to explore the catalytic potential of this remarkable dipeptide.

References

- 1. protobiology.org [protobiology.org]

- 2. mdpi.com [mdpi.com]

- 3. Evolutionary relationships between seryl-histidine dipeptide and modern serine proteases from the analysis based on mass spectrometry and bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptide seryl-histidine and related oligopeptides cleave DNA, protein, and a carboxyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Prebiotic Synthesis of Seryl-Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seryl-histidine (Ser-His) is a dipeptide of significant interest in prebiotic chemistry, primarily due to its demonstrated catalytic activity in the formation of both peptide and phosphodiester bonds, suggesting a potential role in the origin of informational and functional macromolecules. This technical guide provides an in-depth exploration of the proposed prebiotic synthesis pathways of seryl-histidine, summarizing key experimental findings, quantitative data, and detailed methodologies. The guide focuses on two primary pathways: a selective synthesis route via phosphorus activation and a solvent-free, mineral-catalyzed condensation. This document aims to serve as a comprehensive resource for researchers investigating the origins of life, the catalytic potential of simple peptides, and the development of novel peptide-based therapeutics.

Introduction

The emergence of catalytically active peptides from a prebiotic soup of simple organic molecules is a cornerstone of many origin-of-life scenarios. Seryl-histidine, in particular, has been identified as a remarkably simple yet functional molecule, acting as a primitive analogue to modern serine proteases. Its ability to catalyze the formation of peptide bonds suggests a potential role in the elongation of peptides on the early Earth. Understanding the plausible prebiotic pathways for the formation of seryl-histidine itself is therefore crucial to evaluating its significance in the evolution of biological complexity. This guide consolidates the current scientific understanding of these pathways.

Prebiotic Availability of Precursors: Serine and Histidine

The formation of seryl-histidine is contingent on the prebiotic availability of its constituent amino acids, serine and histidine.

-

Serine: Serine is considered a prebiotically plausible amino acid, readily formed under simulated early Earth conditions. It has been identified as a product in Miller-Urey-type experiments, which simulate lightning discharges in a reducing atmosphere.

-

Histidine: The prebiotic synthesis of histidine is more complex. While not a direct product of simple Strecker synthesis, plausible pathways have been proposed. One notable route involves the reaction of erythrose with formamidine (B1211174) to form an imidazole (B134444) intermediate, which then undergoes a Strecker synthesis to yield histidine. The prebiotic synthesis of histidine from erythrose and formamidine has been reported with a yield of 3.5%[1].

Prebiotic Synthesis Pathways of Seryl-Histidine

Two primary pathways for the prebiotic synthesis of seryl-histidine have been investigated:

Pathway 1: Selective Formation via Phosphorus Activation

A study by Shu et al. (2018) demonstrated a selective and efficient pathway for the formation of seryl-histidine in an aqueous environment through the use of a phosphorus-based activating agent. This pathway highlights the potential role of phosphorus compounds, which are believed to have been present on the early Earth, in facilitating peptide bond formation.

Logical Relationship: Phosphorus Activation Pathway

Caption: Phosphorus activation of serine promotes its selective condensation with histidine.

The study by Shu et al. found that the reaction of N-DIPP-Ser with histidine proceeded more efficiently than with other amino acids, indicating a selective formation of seryl-histidine.

| Reactants | Product | Selectivity | Reference |

| N-DIPP-Ser + Histidine | Seryl-Histidine | Higher efficiency compared to other amino acids | Shu et al. (2018) |

| N-DIPP-Ser + Other Amino Acids | Other Dipeptides | Lower efficiency | Shu et al. (2018) |

This protocol is based on the methodology described by Shu et al. (2018).

-

Preparation of Activated Serine (N-DIPP-Ser):

-

Dissolve serine in an appropriate aqueous buffer.

-

Add N-diisopropylphosphinoyl chloride (DIPP-Cl) as the activating agent.

-

Stir the reaction mixture at a controlled temperature and pH to allow for the formation of N-DIPP-Ser.

-

Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

-

Condensation Reaction:

-

To the solution containing N-DIPP-Ser, add an equimolar amount of histidine.

-

Incubate the reaction mixture under controlled temperature and pH conditions.

-

For comparison, set up parallel reactions with other amino acids in place of histidine.

-

-

Analysis of Products:

-

Analyze the reaction mixtures at various time points using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of seryl-histidine and other dipeptides.

-

Determine the reaction yields and assess the selectivity of the reaction for seryl-histidine formation.

-

Experimental Workflow: Phosphorus Activation Pathway

Caption: Experimental workflow for the synthesis of seryl-histidine via phosphorus activation.

Pathway 2: Solvent-Free, TiO₂-Catalyzed Synthesis

Fabbiani et al. (2017) reported a solvent-free method for the synthesis of seryl-histidine from non-activated serine and histidine using titanium dioxide (TiO₂) nanoparticles as a catalyst. This pathway is significant as it represents a plausible scenario for peptide formation on mineral surfaces, a common feature of the prebiotic Earth.

Logical Relationship: TiO₂-Catalyzed Synthesis

Caption: TiO₂ catalyzes the solvent-free condensation of serine and histidine to form seryl-histidine.

The study by Fabbiani et al. demonstrated the formation of seryl-histidine, as well as homopeptides of serine and histidine, under solvent-free conditions. While specific yields were not provided in the abstract, the formation of the dipeptide was confirmed.

| Reactants | Catalyst | Conditions | Products | Reference |

| Serine + Histidine | TiO₂ nanoparticles | Solvent-free, Heat (Chemical Vapor Deposition) | Seryl-Histidine, His-Ser, Ser-Ser, His-His | Fabbiani et al. (2017) |

This protocol is based on the methodology described by Fabbiani et al. (2017).

-

Preparation of Reactants and Catalyst:

-

Thoroughly mix solid serine, solid histidine, and TiO₂ nanoparticles in a reaction vessel.

-

-

Chemical Vapor Deposition (CVD) Reaction:

-

Place the reaction vessel in a CVD apparatus.

-

Heat the mixture under vacuum to induce sublimation and deposition of the amino acids onto the catalyst surface.

-

Maintain the temperature at a level sufficient to promote peptide bond formation without causing degradation of the amino acids or the resulting dipeptide.

-

-

Analysis of Products:

-

After the reaction, cool the vessel and collect the solid product.

-

Analyze the product mixture using techniques such as in situ Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry to confirm the presence of seryl-histidine.

-

Experimental Workflow: TiO₂-Catalyzed Synthesis

Caption: Experimental workflow for the solvent-free, TiO₂-catalyzed synthesis of seryl-histidine.

Other Plausible Prebiotic Scenarios

While the phosphorus activation and mineral-catalyzed pathways have been specifically investigated for seryl-histidine, other general mechanisms of prebiotic peptide synthesis could also have contributed to its formation on the early Earth. These include:

-

Wet-Dry Cycles: Fluctuating environmental conditions, such as the evaporation of water in lagoons or on shorelines, could have concentrated amino acids and promoted dehydration reactions to form peptide bonds.

-

Condensing Agents: Prebiotically plausible condensing agents, such as cyanamide, could have facilitated the formation of peptide bonds in aqueous solutions.

Conclusion

The prebiotic synthesis of the catalytically active dipeptide seryl-histidine is a plausible event on the early Earth. Experimental evidence supports at least two distinct pathways: a selective, phosphorus-activated route in an aqueous environment and a solvent-free, mineral-catalyzed condensation on surfaces like titanium dioxide. The existence of these pathways strengthens the hypothesis that seryl-histidine could have been a key player in the prebiotic evolution of functional peptides, potentially acting as a primitive enzyme to facilitate the formation of more complex biomolecules. Further research, particularly focusing on the yields and efficiencies of these reactions under a wider range of simulated prebiotic conditions, will be crucial in fully elucidating the role of seryl-histidine in the origin of life.

References

The Ser-His Dyad: A Technical Guide to the Structure and Catalytic Function of Seryl-Histidine (H-Ser-His-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the dipeptide Seryl-Histidine (H-Ser-His-OH), focusing on the intricate relationship between its chemical structure and its diverse catalytic functions. As the shortest peptide known to possess significant hydrolytic and synthetic capabilities, Ser-His serves as a fundamental model for understanding enzyme mechanisms and as a potential cornerstone for the development of novel biocatalysts.

Chemical Structure and Core Functional Groups

Seryl-Histidine (Ser-His) is a dipeptide formed from the condensation of L-serine and L-histidine. Its structure is deceptively simple, yet it contains the essential functional components responsible for the catalytic activity observed in the active sites of complex enzymes like serine proteases, lipases, and esterases.[1]

-

L-Serine Residue: Provides the critical nucleophile in the form of a primary hydroxyl (-OH) group on its side chain.

-

L-Histidine Residue: Features an imidazole (B134444) ring in its side chain, which is a versatile proton shuttle, capable of acting as both a general base and a general acid during catalysis.

-

Peptide Backbone: Orients these two key residues in a fixed, adjacent position, allowing for their cooperative interaction, which is crucial for catalysis. The inverted sequence, His-Ser, is catalytically ineffective, highlighting the importance of this specific spatial arrangement.[1]

The synergistic action of the serine hydroxyl group and the histidine imidazole ring forms a "catalytic dyad," the fundamental structural basis for all of Ser-His's functions.

The Catalytic Mechanism: A Prototypical Serine Protease

The catalytic function of Ser-His mirrors the mechanism of the Ser-His-Asp catalytic triad (B1167595) found in modern serine proteases, albeit with lower efficiency.[2] The histidine imidazole ring acts as a general base, abstracting a proton from the serine hydroxyl group. This greatly increases the nucleophilicity of the serine oxygen, enabling it to attack the electrophilic carbonyl carbon of a substrate's ester or amide bond. This process forms an unstable tetrahedral intermediate, which then collapses, leading to the cleavage of the substrate.

Multifaceted Catalytic Activities

The Ser-His dyad enables the catalysis of a wide range of reactions, making it a versatile tool and a subject of significant interest in prebiotic chemistry and enzyme evolution.

Hydrolytic Functions

Ser-His is capable of hydrolyzing several types of biological macromolecules and synthetic esters.

-

Protease/Peptidase Activity: The dipeptide cleaves peptide bonds in proteins. Studies have shown that Ser-His can digest various folded proteins, including Bovine Serum Albumin (BSA), Green Fluorescent Protein (GFP), and Myoglobin.[3] It displays broad specificity, capable of cleaving at all 20 amino acids, albeit with different efficiencies, demonstrating a primitive digestive function.[4]

-

Nuclease Activity: Ser-His cleaves the phosphodiester bonds in both double-stranded and circular plasmid DNA. Analysis via denaturing polyacrylamide gel electrophoresis (PAGE) shows that this cleavage results in both 3'-hydroxyl and 3'-phosphate DNA fragments, which is consistent with a hydrolytic mechanism.

-

Esterase Activity: It effectively hydrolyzes carboxyl esters, such as p-nitrophenyl acetate (B1210297) (p-NPA), over a wide range of temperatures and pH levels.

Synthetic Functions

Based on the principle of microscopic reversibility, a catalyst that accelerates a forward reaction (hydrolysis) must also accelerate the reverse reaction (condensation). Ser-His is a potent catalyst for the formation of new peptide bonds from amino acid esters, a critical process in prebiotic models for the origin of macromolecules.

Quantitative Data on Catalytic Activity

While the hydrolytic activity of Ser-His is well-documented, it is generally described as slow or sluggish compared to modern enzymes. Detailed kinetic parameters (kcat, Km) are not widely reported in the literature. However, the peptide bond synthesis activity has been quantified under various experimental conditions, with product yields ranging from 0.5% to over 60%.

| Substrates (Acyl Donor + Acyl Acceptor) | Catalyst | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Ac-Phe-OEt + H-Leu-NH₂ | Ser-His | 25 | 3 days | Ac-Phe-Leu-NH₂ | ~40-50% | |

| Ac-Phe-OEt + H-Phe-NH₂ | Ser-His | 25 | 24 h | Ac-Phe-Phe-NH₂ | 31.2 | |

| Ac-Phe-OEt + H-Leu-Phe-NH₂ | Ser-His | 25 | 24 h | Ac-Phe-Leu-Phe-NH₂ | 27.4 | |

| H-Phe-OEt (self-condensation) | Ser-His | 4 | 14 days | (Phe)₂, (Phe)₃, (Phe)₄ | 0.5, 0.7, 60.0 | |

| H-Trp-OEt (self-condensation) | Ser-His | 60 | 7 days | (Trp)₂ | 14.2 |

Table 1: Summary of yields for peptide synthesis catalyzed by this compound under various conditions.

Experimental Protocols

The following sections provide detailed methodologies for assessing the key catalytic activities of this compound.

Protocol: Protein Cleavage Assay by Mass Spectrometry

This protocol outlines a general workflow for evaluating the protease activity of Ser-His on a target protein.

Methodology:

-

Substrate Preparation: Dissolve the target protein (e.g., BSA) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) to a final concentration of 1 mg/mL. Prepare a "no catalyst" control sample.

-

Catalyst Addition: Add this compound to the experimental sample to a final concentration ranging from 1 mM to 10 mM.

-

Incubation: Incubate both the control and experimental samples at 37°C for an extended period (24-72 hours) to allow for the slow catalytic cleavage.

-

Reaction Termination: Stop the reaction by heat inactivation (95°C for 5 minutes) or by adding an acid like trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Sample Preparation for Mass Spectrometry: Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and desalt the sample using C18 spin columns to remove buffer components and the dipeptide catalyst.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the peptide fragments.

-

Data Analysis: Use database search algorithms to identify the protein fragments. Compare the fragments in the Ser-His treated sample to the control to identify specific cleavage sites.

Protocol: Esterase Activity Assay using p-NPA

This colorimetric assay quantifies esterase activity by monitoring the release of p-nitrophenol.

Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 50 mM Tris-HCl or phosphate buffer at the desired pH (e.g., pH 8.0).

-

Substrate Stock: Prepare a 100 mM stock solution of p-nitrophenyl acetate (p-NPA) in a solvent like ethanol (B145695) or acetonitrile.

-

Catalyst Solution: Prepare a stock solution of this compound in the assay buffer.

-

-

Assay Setup: In a 96-well plate or cuvette, combine the assay buffer and the Ser-His solution. Include a control well with buffer only (for spontaneous hydrolysis).

-

Reaction Initiation: Start the reaction by adding a small volume of the p-NPA stock solution to each well. The final concentration of p-NPA is typically in the range of 0.5-1 mM.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm, which corresponds to the formation of the p-nitrophenolate ion. Take readings every minute for 10-30 minutes.

-

Data Analysis: Subtract the rate of the "no catalyst" control from the rate of the experimental sample to determine the true catalytic rate. Convert the rate of absorbance change to concentration using a standard curve for p-nitrophenol.

Protocol: DNA Cleavage Assay by PAGE

This protocol visualizes the cleavage of a DNA substrate.

Methodology:

-

DNA Substrate Preparation: Label a short oligonucleotide or a linearized plasmid at the 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled DNA.

-

Reaction Setup: In a microcentrifuge tube, combine the labeled DNA with this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5). Set up a control reaction without the dipeptide.

-

Incubation: Incubate the reactions at 37°C for several hours.

-

Sample Preparation for Gel: Stop the reaction by adding a loading buffer containing formamide (B127407) (a denaturant) and tracking dyes. Heat the samples to 90°C for 5 minutes to denature the DNA.

-

Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel (containing urea). Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.

-

Visualization: Expose the gel to a phosphor screen or X-ray film. The resulting autoradiogram will show a ladder of bands in the Ser-His treated lane, corresponding to cleavage at different phosphodiester bonds, which will be absent in the control lane.

Significance in Molecular Evolution and Drug Development

The existence of a simple dipeptide with such diverse catalytic abilities provides a compelling model for the evolution of modern enzymes. The Ser-His dyad is likely the evolutionary core of the more efficient Ser-His-Asp catalytic triad found in serine proteases. The addition of a third residue (Aspartate) serves to correctly orient the histidine imidazole ring and stabilize its positive charge during catalysis, dramatically enhancing efficiency.

References

- 1. DNA cleavage function of seryl-histidine dipeptide and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evolutionary relationships between seryl-histidine dipeptide and modern serine proteases from the analysis based on mass spectrometry and bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

Ser-His Dipeptide: A Minimalist Catalyst Emulating Primitive Enzymes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ser-His dipeptide, a simple molecule composed of two amino acids, serine and histidine, has emerged as a compelling model for primitive enzymes, offering insights into the potential origins of biological catalysis. Its remarkable ability to catalyze a range of fundamental biochemical reactions, including peptide and phosphodiester bond formation, as well as the hydrolysis of esters, proteins, and DNA, underscores its significance in the study of prebiotic chemistry and the evolution of enzymatic function. This technical guide provides a comprehensive overview of the catalytic prowess of the Ser-His dipeptide, presenting key quantitative data, detailed experimental protocols, and visual representations of its catalytic mechanisms and experimental workflows.

Data Presentation

The catalytic efficiency of the Ser-His dipeptide is influenced by various factors, including pH, temperature, and catalyst concentration. The following tables summarize the quantitative data from key studies on its catalytic activity.

Table 1: Ser-His Catalyzed Peptide Bond Formation - Reaction Yields

The formation of a dipeptide bond between N-acetyl-phenylalanine ethyl ester (Ac-Phe-OEt) and leucinamide (H-Leu-NH2) serves as a model reaction to assess the peptide synthesis capabilities of Ser-His.

| Catalyst Concentration (mM) | pH | Temperature (°C) | Incubation Time | Coupling Product Yield (%) | Hydrolysis Product Yield (%) | Reference |

| 4 | 7 | 25 | 3 days | ~10 | ~5 | [1] |

| 4 | 8 | 25 | 3 days | ~20 | ~10 | [1] |

| 4 | 9 | 25 | 3 days | ~25 | ~15 | [1] |

| 4 | 10 | 25 | 3 days | ~25 | ~20 | [1] |

| 4 | 10 | 4 | 6 days | ~15 | ~5 | [1] |

| 4 | 10 | 25 | 6 days | ~25 | ~20 | |

| 4 | 10 | 37 | 6 days | ~30 | ~35 | |

| 4 | 10 | 50 | 6 days | ~20 | ~50 | |

| 4 | 10 | 65 | 6 days | ~10 | ~60 | |

| 8 | 10 | 25 | 1 day | ~35 | ~15 | |

| 16 | 10 | 25 | 1 day | ~40 | ~20 | |

| 32 | 10 | 25 | 1 day | ~30 | ~30 |

Notably, the yield of the coupling product generally increases with pH up to a certain point and is also dependent on the catalyst concentration and temperature. Higher temperatures tend to favor the hydrolysis of the ester substrate over peptide bond formation.

Table 2: Hydrolysis of p-Nitrophenyl Acetate (B1210297) (p-NPA) by Ser-His

The hydrolysis of the activated ester p-nitrophenyl acetate (p-NPA) is a common assay to evaluate the esterase-like activity of potential catalysts.

| Catalyst | Concentration (mM) | pH | Observed Rate Constant (min⁻¹) | Reference |

| Ser-His | 10 | 6 | Not statistically significant | |

| Imidazole (B134444) | 10 | 6 | Not statistically significant | |

| Ser-His | 10 | 8 | ~0.0003 | |

| Imidazole | 10 | 8 | Faster than Ser-His |

It is important to note that there is conflicting evidence in the literature regarding the catalytic efficiency of Ser-His for the hydrolysis of unactivated esters and amides, with some studies suggesting it is not a competent catalyst under the tested conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments investigating the catalytic activities of the Ser-His dipeptide.

Ser-His Catalyzed Peptide Bond Formation

This protocol is adapted from the work of Gorlero et al. (2009) for the synthesis of a dipeptide.

a. Materials:

-

N-acetyl-phenylalanine ethyl ester (Ac-Phe-OEt)

-

Leucinamide (H-Leu-NH2)

-

Ser-His dipeptide

-

Sodium borate (B1201080) buffer (100 mM, pH 10)

-

Britton-Robinson buffer (for pH-dependent studies)

-

Dimethylformamide (DMF)

-

1N HCl

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

b. Procedure:

-

Prepare a 50 mM solution of Ac-Phe-OEt in DMF.

-

Prepare a 50 mM aqueous solution of H-Leu-NH2 in the desired buffer (e.g., 100 mM sodium borate, pH 10).

-

In a reaction vessel, combine the Ac-Phe-OEt solution and the H-Leu-NH2 solution to achieve a final concentration of 50 mM for each substrate. The final DMF concentration should be 6% (v/v).

-

Add the Ser-His dipeptide to the desired final concentration (e.g., 4 mM, 8 mM, 16 mM).

-

Incubate the reaction mixture at the desired temperature (e.g., 25 °C) for the specified duration (e.g., 1 to 6 days).

-

Stop the reaction by adding 10% (v/v) of 1N HCl.

-

Centrifuge the reaction mixture to pellet any precipitate (the coupling product, Ac-Phe-Leu-NH2, is sparingly soluble).

-

Analyze the supernatant and the dissolved precipitate by reverse-phase HPLC to quantify the amounts of unreacted substrate, coupling product, and hydrolysis product.

-

Confirm the identity of the products by mass spectrometry.

Hydrolysis of p-Nitrophenyl Acetate (p-NPA)

This protocol is based on the methodology described by MacDonald et al. (2016).

a. Materials:

-

Ser-His dipeptide

-

p-Nitrophenyl acetate (p-NPA)

-

Britton-Robinson buffer (40 mM phosphoric acid, 40 mM acetic acid, 40 mM boric acid), pH adjusted with NaOH.

-

Imidazole (for comparison)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400 nm

b. Procedure:

-

Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO).

-

Prepare stock solutions of Ser-His dipeptide and imidazole in the Britton-Robinson buffer at the desired pH (e.g., pH 6 or 8).

-

In the wells of a 96-well microplate, add the Britton-Robinson buffer.

-

Add the Ser-His or imidazole stock solution to the respective wells to achieve the desired final concentration (e.g., 10 mM).

-

Initiate the reaction by adding the p-NPA stock solution to each well to a final concentration of 2 mM.

-

Immediately place the microplate in the plate reader and monitor the increase in absorbance at 400 nm over time. The product, p-nitrophenol, absorbs at this wavelength.

-

As a control, monitor the absorbance of a solution containing only p-NPA in the buffer to measure the rate of uncatalyzed hydrolysis.

-

Calculate the initial rates of the reaction from the linear portion of the absorbance versus time plots.

Ser-His Catalyzed Formation of Phosphodiester Bonds

This protocol is based on the study by Wieczorek et al. (2013) on RNA oligomerization.

a. Materials:

-

Imidazole-activated ribonucleotide monomers (e.g., 2-MeImpG)

-

Ser-His dipeptide

-

Buffer solution (e.g., pH 6.5)

-

Freezing apparatus (for creating a water-ice eutectic phase)

-

Analytical method for oligomer separation and detection (e.g., HPLC or gel electrophoresis)

b. Procedure:

-

Prepare a solution containing the activated ribonucleotide monomers and the Ser-His dipeptide catalyst in the buffer at low concentrations.

-

Freeze the reaction mixture to create a water-ice eutectic phase, which concentrates the reactants.

-

Incubate the frozen mixture at a sub-zero temperature (e.g., -18 °C) for an extended period (e.g., up to 30 days).

-

Thaw the reaction mixture.

-

Analyze the products to detect the formation of short RNA oligomers using a suitable analytical technique.

-

Control experiments should be performed in the absence of the Ser-His dipeptide to assess the extent of non-catalyzed oligomerization.